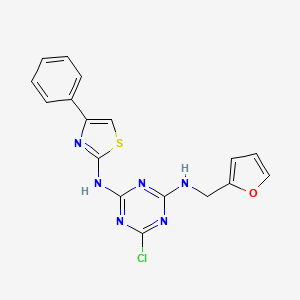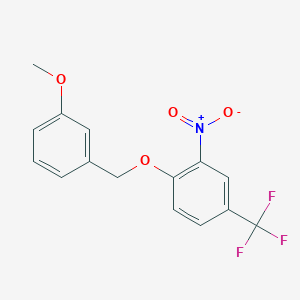![molecular formula C27H22BrNO6 B11517372 ethyl 4-[2-(4-bromophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11517372.png)
ethyl 4-[2-(4-bromophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(4-bromophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with bromophenyl, hydroxy, and methoxybenzoyl groups, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of ethyl 4-[2-(4-bromophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the reaction of an appropriate diketone with an amine under acidic conditions.
Substitution reactions:
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Ethyl 4-[2-(4-bromophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-bromophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The bromophenyl and methoxybenzoyl groups can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and require further research .
Comparison with Similar Compounds
Ethyl 4-[2-(4-bromophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate can be compared with similar compounds such as:
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the pyrrole ring and methoxybenzoyl group.
Methyl 4-(4-bromophenyl)benzoate: Similar ester functionality but different substituents on the aromatic ring.
Properties
Molecular Formula |
C27H22BrNO6 |
|---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
ethyl 4-[(3Z)-2-(4-bromophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C27H22BrNO6/c1-3-35-27(33)18-6-12-20(13-7-18)29-23(16-4-10-19(28)11-5-16)22(25(31)26(29)32)24(30)17-8-14-21(34-2)15-9-17/h4-15,23,30H,3H2,1-2H3/b24-22- |
InChI Key |
BZGQLUAWTHTLPD-GYHWCHFESA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-tert-butyl-4-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517290.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517294.png)
![6-[4-(Trifluoromethoxy)phenyl]-5H-dibenzo[c,E]azepine-5,7(6H)-dione](/img/structure/B11517298.png)
![N~2~-(furan-2-ylmethyl)-2-methyl-N-(2-methylphenyl)-N~2~-[2-(2,4,5-trichlorophenoxy)propanoyl]alaninamide](/img/structure/B11517308.png)

![N,N'-(benzene-1,4-diylbis{[(1E)-3-oxoprop-1-ene-1,3-diyl]benzene-3,1-diyl})bis(2,2,2-trifluoroacetamide)](/img/structure/B11517330.png)
![5-{[2-(benzyloxy)-3,5-dichlorobenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11517337.png)
![[(Naphthalen-1-yl)carbamoyl]methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate](/img/structure/B11517342.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-1-(2-methoxyphenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine](/img/structure/B11517353.png)
![2-Chloro-N-{2-[4-(2-chloro-4,5-difluorobenzoyl)piperazin-1-YL]ethyl}-4,5-difluorobenzamide](/img/structure/B11517358.png)
![1-[2-(4-Fluorophenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium](/img/structure/B11517360.png)

![3-bromo-5-(furan-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11517373.png)

